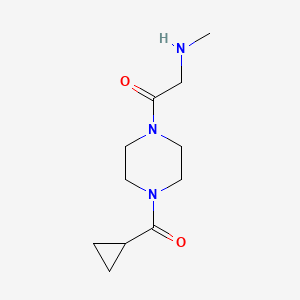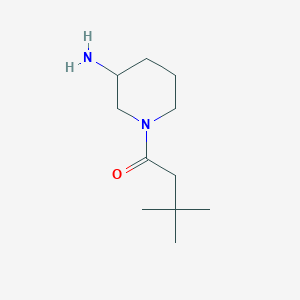
1-(3-アミノピペリジン-1-イル)-3,3-ジメチルブタン-1-オン
説明
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is a chemical compound with the molecular formula C7H14N2O . It is a derivative of piperidine, a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) .
Synthesis Analysis
The synthesis of piperidinone derivatives, which includes 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, remains challenging . A recent study has developed an organophotocatalysed [1 + 2 + 3] strategy to enable the synthesis of these derivatives .
Molecular Structure Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Chemical Reactions Analysis
Piperidine and its derivatives, including 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, have been found to have significant roles in the synthesis of pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one include a molecular weight of 142.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass is 142.110613074 g/mol .
科学的研究の応用
ジペプチジルペプチダーゼ-4(DPP-4)阻害
BI 1356は、新規の競合的、選択的、強力、かつ長時間作用型DPP-4阻害剤です . DPP-4阻害剤は、2型糖尿病の治療に使用される薬剤のクラスです . これらの薬剤は、インクレチンホルモンを分解する酵素であるDPP-4の働きを阻害することによって作用します。 インクレチンは、必要に応じて体がより多くのインスリンを生成し、必要でないときに肝臓が生成するグルコースの量を減少させるのに役立ちます .
2型糖尿病の治療
BI 1356は、2型糖尿病の治療のための臨床開発中です . 遺伝性および非遺伝性の動物モデルの両方において、複数回の投与後にHbA1c(血糖コントロールの指標)を低下させることが示されています . これは、BI 1356が、広範囲の2型糖尿病患者を治療するのに有効である可能性を示唆しています .
基礎グルカゴン様ペプチド-1(GLP-1)レベルの増加
BI 1356を複数回投与すると、血流中の活性GLP-1の基礎レベルが持続的に上昇します . GLP-1はインクレチンホルモンであり、インスリン分泌を促進し、グルカゴン分泌を抑制し、それにより血糖値を低下させます .
他のDPP-4阻害剤に対する優位性
BI 1356は、シタグリプチン、アログリプチン、サクサグリプチン、ビルダグリプチンなどの他のDPP-4阻害剤と比較して、より強力で、作用時間が長いことが示されています . これは、BI 1356が、2型糖尿病の1日1回の治療法として、低治療用量で有効である可能性のある候補であることを示しています .
薬理学における研究ツール
BI 1356は、DPP-4の強力で選択的な阻害作用があるため、薬理学において、グルコース代謝と糖尿病におけるDPP-4とインクレチンホルモンの役割を研究するための研究ツールとして使用できます .
膵臓アルファ細胞とベータ細胞への潜在的な影響
BI 1356によって引き起こされるGLP-1レベルの持続的な上昇は、膵臓アルファ細胞とベータ細胞に長期的な利益をもたらす可能性があります . これらの細胞は、それぞれグルカゴンとインスリンの生成を担当しています .
作用機序
Target of Action
The primary target of 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which are involved in the regulation of blood glucose levels.
Mode of Action
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one interacts with its target, DPP-4, by inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby increasing their concentration in the body. The increased level of incretins enhances the secretion of insulin, a hormone that reduces blood glucose levels.
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones stimulate the pancreas to release more insulin in response to high blood glucose levels. Additionally, GLP-1 inhibits the release of glucagon, a hormone that increases blood glucose levels. Therefore, the overall effect is a decrease in blood glucose levels.
Pharmacokinetics
It is known that dpp-4 inhibitors are readily absorbed orally, and absorption occurs mainly in the small intestine . The metabolism of DPP-4 inhibitors is variable, with reported terminal half-lives ranging from approximately 3 to more than 200 hours .
Result of Action
The inhibition of DPP-4 by 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one results in a decrease in blood glucose levels . This is achieved through the increased secretion of insulin and the decreased release of glucagon, both of which are mediated by the increased levels of incretin hormones.
将来の方向性
Piperidine and its derivatives, including 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, have shown potential in various applications, particularly in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, these compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
特性
IUPAC Name |
1-(3-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)7-10(14)13-6-4-5-9(12)8-13/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSRFHZVJBPFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


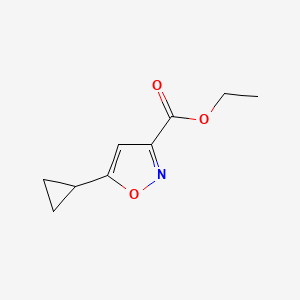

![{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol](/img/structure/B1464294.png)
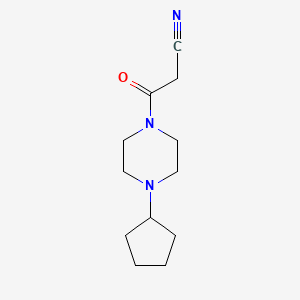
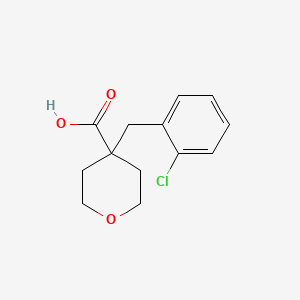
![2-Methoxy-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1464300.png)

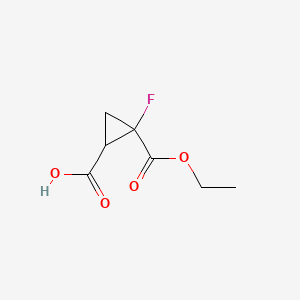
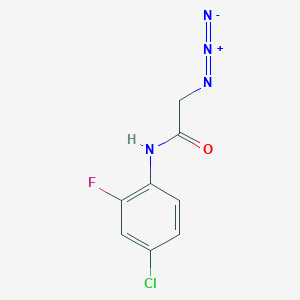
![[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464307.png)
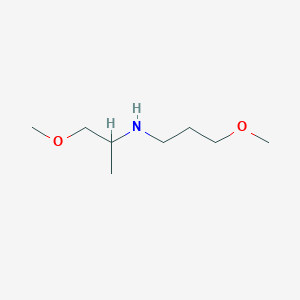
![1-[(2,2-Difluoroethyl)amino]propan-2-ol](/img/structure/B1464309.png)
